Superior Motor-Side Effect Profile: JNJ-40411813 vs. Orthosteric mGlu2/3 Agonist LY404039
The mGlu2 PAM containing the target scaffold, JNJ-40411813, demonstrates a differentiated safety profile compared to the orthosteric mGlu2/3 receptor agonist LY404039. In a direct head-to-head preclinical comparison, JNJ-40411813 did not impair rotarod performance in rats at tested doses (>40 mg/kg, s.c.), whereas LY404039 produced significant motor impairment [1]. This evidence directly demonstrates that a positive allosteric modulator derived from this chemical class avoids the motor-coordination side effects associated with direct receptor agonism, a key differentiating factor for drug development.
| Evidence Dimension | Motor coordination impairment (Rotarod performance in rats) |
|---|---|
| Target Compound Data | No impairment (>40 mg/kg, s.c.) |
| Comparator Or Baseline | LY404039 (orthosteric mGlu2/3 agonist): Significant impairment (ED50 = 2.5 mg/kg s.c.) |
| Quantified Difference | Target compound showed no motor impairment at doses 16-fold higher than the active dose of LY404039. |
| Conditions | Rat rotarod assay; subcutaneous dosing |
Why This Matters
This directly impacts the therapeutic index and safety, making this compound class preferable for CNS indications where motor side effects must be avoided.
- [1] Megens, A. A., et al. (2015). Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813. Table 2. Pharmacology Research & Perspectives, 3(2), e00097. View Source
